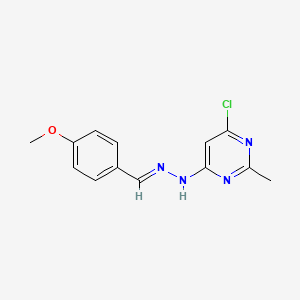![molecular formula C20H25NO4 B5722303 N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5722303.png)
N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide, also known as CMF-019, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of furan derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide is not fully understood. However, it has been suggested that it may act by inhibiting the release of pro-inflammatory cytokines and chemokines, as well as by reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide may also act by modulating the activity of ion channels involved in pain transmission.
Biochemical and Physiological Effects:
N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the release of substance P and calcitonin gene-related peptide in the spinal cord. In addition, N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide has been shown to reduce the expression of COX-2 and iNOS in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide in lab experiments is that it has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This makes it a potential candidate for the development of new therapeutics for the treatment of pain and inflammation. However, one limitation of using N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutics for the treatment of pain and inflammation. Another direction is to study its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of substance P and calcitonin gene-related peptide in the spinal cord. Additionally, the development of more efficient synthesis methods for N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide could lead to its wider use in scientific research.
Méthodes De Synthèse
N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide has been synthesized using various methods. One of the methods involves the reaction of 2-methoxyphenol with cycloheptylamine in the presence of sodium hydride, followed by the reaction with furan-2-carboxylic acid chloride. Another method involves the reaction of 2-methoxyphenol with cycloheptylamine in the presence of sodium hydride, followed by the reaction with furan-2-carboxylic acid and thionyl chloride. Both methods result in the formation of N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide with a yield of over 80%.
Applications De Recherche Scientifique
N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of substance P and calcitonin gene-related peptide in the spinal cord.
Propriétés
IUPAC Name |
N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-23-17-10-6-7-11-18(17)24-14-16-12-13-19(25-16)20(22)21-15-8-4-2-3-5-9-15/h6-7,10-13,15H,2-5,8-9,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZZIDSFNDMMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)


![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)

![2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5722268.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5722279.png)

![N-[2-(3-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5722292.png)

![5-chloro-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5722309.png)
